(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
Overview
Description
The compound tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate seems to be structurally similar to the compound you’re asking about. It’s a complex organic molecule with the InChI code 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is provided in the InChI code 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Tetrahydro-1H,3H-furo[3,4-c]furan, are as follows: It has a molecular formula of C6H10O2, an average mass of 114.142 Da, and a monoisotopic mass of 114.068077 Da . Its density is 1.1±0.1 g/cm3, boiling point is 170.3±8.0 °C at 760 mmHg, vapour pressure is 2.0±0.3 mmHg at 25°C, and the enthalpy of vaporization is 39.0±3.0 kJ/mol .Scientific Research Applications
Arylmethylidenefuranones and Related Compounds
Research on arylmethylidene derivatives of 3H-furan-2-ones has shown that these compounds can undergo reactions with various nucleophiles, producing a wide array of products including amides, pyrrolones, and benzofurans among others. The reactions' outcomes depend on the reagents' structure, nucleophilic agent strength, and reaction conditions, indicating a versatile synthetic utility for this class of compounds in creating heterocyclic compounds with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).
Bioresorbable Polymers
Advances in the synthesis of poly(γ-butyrolactone) highlight its potential for tissue-engineering applications, underscoring the importance of structural motifs similar to the one in the query compound for developing new biomaterials. The biodegradable nature of these polymers, alongside their favorable mechanical properties, showcases the utility of compounds with lactone and pyrrolidine derivatives in creating materials compatible with biological systems (Moore, Adhikari, & Gunatillake, 2005).
Supramolecular Capsules
The development of supramolecular capsules derived from calix[4]pyrrole scaffolds, including structures similar to the query compound, emphasizes the role of such motifs in constructing molecular capsules with potential applications in drug delivery and molecular recognition. The ability of these structures to form stable complexes with various substrates demonstrates their relevance in designing new materials for chemical sensing and separation technologies (Ballester, 2011).
Antioxidant Activity
Studies on compounds like p-coumaric acid and its derivatives, which share functional group similarities with the query compound, reveal their potent antioxidant activities. These activities are crucial for mitigating oxidative stress in biological systems, indicating the potential of structurally similar compounds in developing antioxidants for food preservation and healthcare applications (Pei, Ou, Huang, & Ou, 2016).
properties
IUPAC Name |
(E)-4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9(1-2-10(13)14)11-3-7-5-15-6-8(7)4-11/h1-2,7-8H,3-6H2,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAPZLAETGRTCQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2COCC2CN1C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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